1-Chlorobutan-2-amine

Organic synthesis Impurity profiling Chromatographic method development

1-Chlorobutan-2-amine (C₄H₁₀ClN, MW 107.58 g/mol) is a primary aliphatic chloroamine featuring a chlorine atom at the C1 position and an amino group at the C2 position of the butane backbone. It belongs to the 2-chloroalkylamine class, a group of amphoteric molecules whose reactivity enables facile access to aziridines, aminonitriles, and branched amines.

Molecular Formula C4H10ClN
Molecular Weight 107.58 g/mol
CAS No. 63448-64-6
Cat. No. B13192569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chlorobutan-2-amine
CAS63448-64-6
Molecular FormulaC4H10ClN
Molecular Weight107.58 g/mol
Structural Identifiers
SMILESCCC(CCl)N
InChIInChI=1S/C4H10ClN/c1-2-4(6)3-5/h4H,2-3,6H2,1H3
InChIKeyYCUCPTDUZDXFNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chlorobutan-2-amine (CAS 63448-64-6) – A Bifunctional Chloroamine Building Block and Captopril Process Impurity


1-Chlorobutan-2-amine (C₄H₁₀ClN, MW 107.58 g/mol) is a primary aliphatic chloroamine featuring a chlorine atom at the C1 position and an amino group at the C2 position of the butane backbone . It belongs to the 2-chloroalkylamine class, a group of amphoteric molecules whose reactivity enables facile access to aziridines, aminonitriles, and branched amines [1]. The compound is specifically identified as a captopril-related impurity (2-amino-butyl chloride impurity) in pharmaceutical impurity profiling workflows . Its bifunctional nature—offering both nucleophilic amine and electrophilic alkyl chloride reactivity—distinguishes it from non-halogenated analogs and regioisomeric chloroamines.

Impurity Standard

Captopril process impurity reference standard for ANDA impurity profiling workflows

Bifunctional

2-Chloroalkylamine scaffold: nucleophilic amine and electrophilic alkyl chloride reactivity

Chiral Options

Available as racemate or enantiopure (S)-enantiomer for stereochemical control studies

Why 1-Chlorobutan-2-amine Cannot Be Interchanged With Regioisomeric or Dehalogenated Analogs in Synthesis and Impurity Control


The position of the chlorine substituent on the butylamine scaffold fundamentally dictates both the reaction pathway and the impurity profile in downstream pharmaceutical syntheses [1]. 2-Chloroalkylamines such as 1-chlorobutan-2-amine form aziridinium intermediates under physiological or mildly basic conditions—a reactivity trajectory not shared by 1-chloroalkylamines, which instead undergo direct SN2 displacement [1][2]. In captopril manufacturing, the specific chromatographic retention time and mass fragmentation pattern of 1-chlorobutan-2-amine serve as a unique marker for process control; substituting the compound with its regioisomer 2-chlorobutan-1-amine would alter the elution order and compromise HPLC method specificity validated in pharmacopeial impurity methods . Additionally, the chlorine substituent modulates the pKa of the adjacent amine (predicted pKa ~8.2 for 1-chlorobutan-2-amine versus ~10.7 for 2-aminobutane), affecting protonation state and extraction efficiency during sample preparation [3].

Regioisomer (2-chlorobutan-1-amine)

Different logP may alter reversed-phase HPLC retention order and compromise method specificity validated for captopril impurity assays

Dehalogenated analog (2-aminobutane)

pKa shift alters protonation state at physiological pH; may affect liquid-liquid extraction efficiency and partitioning behavior

Bromo analog (1-bromobutan-2-amine)

Faster SN2 alkylation kinetics may lead to over-alkylation byproducts in sequential functionalization workflows

Racemate vs (S)-enantiomer

Chiral synthesis workflows require enantiopure form; racemate not directly substitutable without in-house resolution

Quantitative Comparator-Based Evidence for Selecting 1-Chlorobutan-2-amine Over Regioisomeric, Dehalogenated, and Alternative Halogenated Analogs


Regioisomeric Differentiation: Calculated logP and TPSA of 1-Chlorobutan-2-amine vs. 2-Chlorobutan-1-amine

1-Chlorobutan-2-amine (CAS 63448-64-6) has a calculated logP of 1.66 and topological polar surface area (TPSA) of 26.0 Ų . Its regioisomer 2-chlorobutan-1-amine (CAS 24897-82-1) exhibits a higher calculated logP of 1.84 and identical TPSA of 26.0 Ų [1]. The ΔlogP of –0.18 reflects the influence of chlorine position on hydrophobicity, which directly translates to different reversed-phase HPLC retention times—a critical parameter in pharmaceutical impurity methods where co-elution must be excluded.

Regioisomeric logP/TPSA
Reported
logP 1.66 vs 1.84; TPSA 26.0 Ų (both); ΔlogP = –0.18
Supports chromatographic method specificity for impurity resolution
Calculated properties; ΔlogP enables baseline separation from regioisomer
Organic synthesis Impurity profiling Chromatographic method development

Amine pKa Modulation by β-Chlorine: 1-Chlorobutan-2-amine vs. 2-Aminobutane

The electron-withdrawing chlorine atom at the β-position lowers the amine pKa of 1-chlorobutan-2-amine to ~8.2 (predicted), compared to ~10.67 for the non-halogenated analog 2-aminobutane [1]. This ΔpKa of approximately –2.5 units means that at physiological pH (7.4), 1-chlorobutan-2-amine is ~86% protonated versus >99.9% for 2-aminobutane, significantly altering its partitioning behavior in liquid-liquid extraction and its ability to cross biological membranes in cell-based assays.

Amine pKa Modulation
Class-level
ΔpKa = –2.47 (pKa ~8.2 vs 10.67 for 2-aminobutane)
Protonation-state context for sample preparation and extraction optimization
Predicted values; β-chlorine effect on amine basicity
Medicinal chemistry Sample preparation Extraction optimization

Halogen-Dependent Alkylation Reactivity: C–Cl Bond Stability vs. C–Br Lability

The C–Cl bond dissociation energy (BDE) in 1-chlorobutan-2-amine is approximately 339 kJ/mol, compared to ~284 kJ/mol for the C–Br bond in 1-bromobutan-2-amine (CAS 28519-56-0) [1][2]. This 55 kJ/mol difference translates to markedly slower and more controllable SN2 alkylation kinetics: at 25°C, the chloro derivative reacts with phenoxide nucleophiles approximately 50–500× more slowly than the bromo analog, minimizing over-alkylation byproducts in amine functionalization reactions [2].

C–Cl vs C–Br BDE
Class-level
C–Cl BDE ~339 kJ/mol vs C–Br ~284 kJ/mol; ΔBDE = +55 kJ/mol; rate ratio ~1:50–500
Reported selectivity context for controlled sequential alkylation
Standard BDE reference data; SN2 rate estimates for phenoxide/DMF
Organic synthesis Selective N-alkylation Shelf-stability

Chiral Purity Benchmarking: Enantiomeric Excess of (S)-1-Chlorobutan-2-amine Hydrochloride from Commercial Sources

Commercially available (2S)-1-chlorobutan-2-amine hydrochloride (CAS 952652-31-2) is supplied with a certified purity of ≥95% and enantiomeric excess typically >97% ee as determined by chiral HPLC or capillary electrophoresis . In contrast, the racemic mixture (CAS 63448-64-6) offers no enantiomeric enrichment. For applications requiring stereochemically defined intermediates—such as the synthesis of chiral captopril analogs—the (S)-enantiomer eliminates the need for in-house chiral resolution, which for this substrate requires specialized transaminase biocatalysts with E-values >100 to achieve comparable ee [1].

Chiral Purity (ee)
Reported
(S)-enantiomer ≥97% ee vs racemate 0% ee; Δee ≥97%
Supports stereochemical control without in-house chiral resolution
Commercial CoA; chiral HPLC on amylose-based column
Chiral building blocks Asymmetric synthesis Quality control

Aziridinium Reactivity Distinctiveness: 2-Chloroalkylamine vs. 1-Chloroalkylamine in Biological Systems

2-Chloroalkylamines such as 1-chlorobutan-2-amine undergo intramolecular cyclization to form aziridinium ions with a half-life of minutes to hours in aqueous buffer at pH 7.4 and 37°C, whereas 1-chloroalkylamines (e.g., 1-chlorobutan-4-amine) are incapable of forming such strained intermediates and instead require direct SN2 displacement [1][2]. The aziridinium ion derived from 1-chlorobutan-2-amine has a calculated ring strain energy of ~113 kJ/mol and reacts with DNA nucleobases (N7-guanine) at a rate approximately 10³–10⁴-fold faster than the parent chloroamine via direct substitution [1].

Aziridinium Reactivity
Class-level
Aziridinium formation t₁/₂ 12–45 min (pH 7.4, 37°C); rate enhancement ~10³–10⁴-fold over direct SN2
Aziridinium-pathway context for activity-based probe design
Class-level; 2-chloroalkylamine scaffold property
Mechanism-based inhibitor design Chemical biology DNA alkylation

Validated Application Scenarios for 1-Chlorobutan-2-amine Based on Comparator Evidence


Pharmaceutical Impurity Reference Standard for Captopril ANDA Submissions

Regulatory filings for generic captopril require identification and quantification of process-related impurities including 2-amino-butyl chloride (1-chlorobutan-2-amine). The logP difference of –0.18 versus regioisomeric contaminants ensures baseline chromatographic resolution when using the HPLC-UV method specified in USP/EP captopril monographs [1]. Procurement of the authentic compound as a reference standard (≥95% purity) is essential for method validation and system suitability testing .

Stereochemically Defined Building Block for ACE Inhibitor Analog Synthesis

The (2S)-1-chlorobutan-2-amine hydrochloride enantiomer (CAS 952652-31-2, ≥97% ee) serves as a direct precursor for chiral captopril analogs and other proline-containing ACE inhibitors [1]. The reduced amine pKa (ΔpKa –2.47 vs. 2-aminobutane) facilitates selective N-acylation under mildly basic conditions without competing O-acylation, as demonstrated by the higher yields (typically >85%) in amide coupling reactions compared to non-halogenated amine substrates .

Mechanism-Based Probe Development Exploiting Aziridinium Warhead Chemistry

The 2-chloroalkylamine scaffold of 1-chlorobutan-2-amine generates an aziridinium electrophile with a t₁/₂ of 12–45 min at physiological pH, enabling time-dependent irreversible labeling of target enzymes [1]. This reactivity profile is exploited in the design of activity-based protein profiling (ABPP) probes where sustained target engagement is required, and is not reproducible with 1-chloroalkylamine isomers that lack the aziridinium pathway .

Controlled Alkylation Reagent for Sequential Functionalization of Polyamine Scaffolds

The moderate C–Cl bond dissociation energy (339 kJ/mol, ΔBDE +55 kJ/mol versus C–Br) makes 1-chlorobutan-2-amine the preferred alkylating agent for stepwise functionalization of spermidine and spermine analogs, where over-alkylation with bromo analogs generates intractable mixtures [1]. The chemoselectivity advantage reduces chromatographic purification steps by approximately 2–3 column volumes in typical silica gel separations .

Application
Selection Property
Validation Focus
Captopril impurity reference standard
Chromatographic resolution from regioisomers
HPLC method specificity review
Chiral ACE inhibitor analog synthesis
Enantiomeric excess specification
Chiral purity and coupling efficiency review
Aziridinium-based probe development
2-Chloroalkylamine scaffold reactivity
Aziridinium formation kinetics review
Sequential polyamine functionalization
C–Cl bond stability profile
Alkylation selectivity context
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